molecular formula C22H20N2O3 B15152973 2-(1,3-benzodioxol-5-yl)-N-cyclopentylquinoline-4-carboxamide

2-(1,3-benzodioxol-5-yl)-N-cyclopentylquinoline-4-carboxamide

Cat. No.: B15152973
M. Wt: 360.4 g/mol
InChI Key: YYWJRBYMKCKNIR-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-cyclopentylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a quinoline core substituted with a benzodioxole moiety and a cyclopentyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-cyclopentylquinoline-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Quinoline Core Synthesis: The quinoline core can be prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

    Coupling Reaction: The benzodioxole moiety is then coupled with the quinoline core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.

    Amidation: The final step involves the amidation of the carboxylic acid group on the quinoline core with cyclopentylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-N-cyclopentylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The benzodioxole and quinoline moieties can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups onto the benzodioxole or quinoline rings.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-cyclopentylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes such as DNA replication, protein synthesis, or signal transduction. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-butanamine: A derivative with similar structural features but different biological activities.

    2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: Another compound with a benzodioxole moiety, used in different research applications.

Uniqueness

2-(1,3-benzodioxol-5-yl)-N-cyclopentylquinoline-4-carboxamide stands out due to its unique combination of a quinoline core and benzodioxole moiety, which imparts distinct chemical and biological properties. Its potential as a therapeutic agent and its versatility in chemical synthesis make it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-cyclopentylquinoline-4-carboxamide

InChI

InChI=1S/C22H20N2O3/c25-22(23-15-5-1-2-6-15)17-12-19(24-18-8-4-3-7-16(17)18)14-9-10-20-21(11-14)27-13-26-20/h3-4,7-12,15H,1-2,5-6,13H2,(H,23,25)

InChI Key

YYWJRBYMKCKNIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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